Sinulariolide

Description

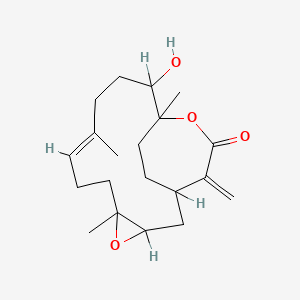

Structure

2D Structure

3D Structure

Properties

CAS No. |

56326-25-1 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(8Z)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6- |

InChI Key |

FONRUOAYELOHDC-MLPAPPSSSA-N |

SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Isomeric SMILES |

C/C/1=C/CCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Synonyms |

11-epi-sinulariolide sinulariolide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Sinularia flexibilis as a Primary Source of Sinulariolide

The soft coral Sinularia flexibilis is a prominent and well-documented source of this compound. lakeforest.edumdpi.comnih.govtandfonline.comnih.gov This species, belonging to the order Alcyonacea, is widely distributed in the tropical and subtropical waters of the Indo-Pacific Ocean. mdpi.commdpi.com Soft corals of the genus Sinularia are known to produce a diverse array of secondary metabolites, including sesquiterpenes, diterpenes, and polyhydroxylated steroids, which are thought to serve as a defense mechanism against predators and competitors. lakeforest.edutandfonline.com

Sinularia flexibilis, in particular, has been the subject of numerous chemical investigations, leading to the isolation of a wide variety of cembrane-type diterpenoids, with this compound being one of the most notable. mdpi.commdpi.comnih.gov The production of these compounds can be influenced by environmental factors and the specific geographical location of the coral. ums.edu.my The consistent isolation of this compound and its analogues from S. flexibilis across different studies solidifies its status as a primary and reliable source of this bioactive compound. acs.orgnih.govacs.org

Isolation Techniques for this compound and its Analogues from Soft Corals

The extraction and purification of this compound and its related compounds from soft corals like Sinularia flexibilis involve a series of chromatographic techniques. The general methodology begins with the collection and preservation of the soft coral specimens, often by freeze-drying, to maintain the integrity of the chemical constituents. nih.gov

The dried coral material is then typically minced and exhaustively extracted with an organic solvent, such as ethanol (B145695) or methanol (B129727). lakeforest.eduplos.org This crude extract is then concentrated under a vacuum to yield a residue. lakeforest.edu The subsequent step involves partitioning the residue between different solvents of varying polarities, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility. plos.org

Column chromatography is a crucial step in the isolation process. The partitioned fractions are subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents, for instance, a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. lakeforest.eduplos.org This process separates the complex mixture into several fractions.

Further purification of the fractions containing this compound and its analogues is achieved through repetitive column chromatography, including normal-phase and reversed-phase high-performance liquid chromatography (HPLC). ums.edu.my Preparative thin-layer chromatography (PTLC) is also employed for the final purification of the compounds. ums.edu.my Recrystallization from solvents like methanol and acetone (B3395972) can be used to obtain pure crystalline this compound. lakeforest.edu

Characterization of this compound and Related Cembrane-Type Diterpenoids

The structural elucidation of this compound and its related cembrane-type diterpenoids is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR experiments are fundamental in determining the carbon skeleton and the placement of functional groups. mdpi.commdpi.com For instance, ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as carbonyls (C=O) and hydroxyls (O-H), based on their characteristic absorption frequencies. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure, including the absolute stereochemistry of the molecule. tandfonline.commdpi.com

Cembrane (B156948) diterpenoids, including this compound, are characterized by a 14-membered carbon ring. ums.edu.mypsu.edu They often feature various functional groups such as lactones, epoxides, and hydroxyl groups, which contribute to their structural diversity. beilstein-journals.orgresearchgate.net The spectroscopic data obtained for newly isolated compounds are often compared with those of known compounds reported in the literature to confirm their structures. acs.orgnih.gov

Biosynthetic Pathways and Engineering Prospects

Proposed Biosynthetic Routes to Sinulariolide in Marine Organisms

The biosynthesis of all terpenoids, including the C20 diterpenoids like this compound, begins with simple five-carbon precursors. In plants and many microorganisms, two primary pathways, the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, produce the universal isoprene (B109036) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comcaltech.edu

The proposed biosynthetic pathway to the core cembrane (B156948) skeleton of this compound commences with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This sequence of reactions is catalyzed by prenyltransferase enzymes, specifically geranylgeranyl diphosphate synthase (GGDPS), to yield the linear C20 precursor, geranylgeranyl diphosphate (GGPP). caltech.edunih.gov

The crucial step in forming the characteristic 14-membered ring of cembranoids is the intramolecular cyclization of GGPP. caltech.edunih.gov This reaction is catalyzed by a class of enzymes known as diterpene synthases (dTPS), specifically a cembratriene-ol synthase (CBTS) in related organisms like tobacco. nih.govresearchgate.net This enzymatic cyclization is believed to generate a cembranyl cation intermediate, which is then stabilized, often through deprotonation or reaction with water, to form an initial cembranoid scaffold, such as cembrene (B1233663) or a cembratrienol (CBT-ol). nih.gov

Following the initial cyclization, the cembrane backbone undergoes a series of post-modification reactions, primarily oxidations, to yield the final complex structure of this compound. These modifications are thought to be carried out by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the ring. researchgate.netbeilstein-journals.org For this compound, this would involve sequential oxidations and ultimately the formation of the characteristic α-methylene-γ-lactone ring, a common feature in many bioactive cembranoids. up.ac.za While the precise sequence and intermediates are not fully elucidated, the pathway likely involves several enzymatic steps to achieve the specific oxidation pattern and stereochemistry of this compound. acs.org

Enzymatic Machinery and Genetic Basis for this compound Production

The production of this compound is orchestrated by a dedicated set of enzymes encoded by genes typically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov Although a specific BGC for this compound has not yet been identified from Sinularia species or their symbionts, the enzymatic machinery can be inferred from studies of other cembranoids and terpenoids. nih.govoup.com

The key enzymes involved are:

Geranylgeranyl Diphosphate Synthase (GGDPS) : This enzyme synthesizes the linear C20 precursor GGPP from IPP and DMAPP. caltech.edunih.gov

Diterpene Synthase (dTPS)/Cembratriene-ol Synthase (CBTS) : This is the pivotal enzyme that catalyzes the macrocyclization of GGPP to form the 14-membered cembrane ring, defining the core structure of the molecule. nih.govbeilstein-journals.org

Cytochrome P450 Monooxygenases (CYP450s) : A superfamily of enzymes responsible for the extensive oxidative modifications (e.g., hydroxylation, epoxidation) of the cembrane scaffold. researchgate.netbeilstein-journals.org These modifications are critical for the final structure and bioactivity of this compound.

Dehydrogenases and Other Tailoring Enzymes : Additional enzymes, such as dehydrogenases, are likely required for the formation of the lactone ring from a diol or aldehyde intermediate.

The genes encoding these enzymes are expected to be located in a BGC. mdpi.com The discovery of such a cluster would be a significant breakthrough, enabling the heterologous expression and production of this compound in a controlled biotechnological setting. The search for these genes is complicated by the fact that many marine invertebrates, like soft corals, host symbiotic microorganisms which may be the true producers of these natural products. oup.com

Table 1: Proposed Key Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Precursor(s) | Product(s) |

| Geranylgeranyl Diphosphate Synthase (GGDPS) | Synthesis of the linear C20 precursor | IPP, DMAPP | Geranylgeranyl Diphosphate (GGPP) |

| Diterpene Synthase (dTPS) | Cyclization of GGPP to form the cembrane ring | GGPP | Cembranoid scaffold (e.g., Cembratrienol) |

| Cytochrome P450 Monooxygenases (CYP450s) | Regio- and stereospecific oxidation of the cembrane ring | Cembranoid scaffold | Oxidized cembranoid intermediates |

| Dehydrogenases / Oxidoreductases | Formation of the lactone ring moiety | Hydroxylated/aldehyde intermediates | This compound |

Biotechnological Approaches for Enhanced this compound Production

The low natural abundance of this compound and the ecological challenges of harvesting soft corals necessitate the development of alternative production methods. nih.govresearchgate.net Metabolic engineering and synthetic biology offer powerful tools to produce this compound and other high-value terpenoids in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae, Yarrowia lipolytica). tandfonline.comnih.gov

Key strategies for engineering a microbial host for this compound production include:

Enhancing Precursor Supply : The production of all terpenoids is dependent on the availability of the universal precursors, IPP and DMAPP. A primary engineering strategy involves upregulating the native MVA or MEP pathways in the host organism. This is often achieved by overexpressing rate-limiting enzymes, such as HMG-CoA reductase in the MVA pathway. rsc.org

Blocking Competing Pathways : To maximize the carbon flux towards this compound, competing metabolic pathways that also consume the precursors must be downregulated or knocked out. A common target is the sterol biosynthesis pathway, which competes for the intermediate farnesyl diphosphate (FPP) and downstream precursors. For instance, downregulating squalene (B77637) synthase can redirect metabolic flow towards diterpene production. frontiersin.orglongdom.org

Heterologous Expression of the Biosynthetic Pathway : The core of the strategy involves introducing the specific genes for this compound biosynthesis (the BGC) into a microbial host. nih.gov This requires the successful expression of the cembranoid synthase (dTPS) and the necessary CYP450s. As P450 enzymes often require a specific redox partner (a P450 reductase) for activity, co-expression of a compatible reductase is also crucial. researchgate.net The successful heterologous expression of a cembratriene-ol synthase from tobacco in E. coli has demonstrated the feasibility of producing cembranoid scaffolds in a microbial system. nih.gov

Table 2: Biotechnological Strategies for Enhanced Terpenoid Production Applicable to this compound

| Strategy | Approach | Target(s) | Expected Outcome |

| Precursor Flux Enhancement | Overexpression of upstream pathway genes | HMG-CoA reductase (MVA pathway), DXS/DXR (MEP pathway) | Increased pool of IPP, DMAPP, and GGPP |

| Diversion of Metabolic Flux | Downregulation of competing pathways | Squalene synthase (sterol pathway) | Redirection of FPP/GGPP towards diterpene synthesis |

| Heterologous Expression | Introduction of the this compound BGC | Cembranoid synthase (dTPS), Cytochrome P450s, P450 reductase | De novo production of this compound in a microbial host |

| Protein Engineering | Mutagenesis of pathway enzymes | Terpene synthases, P450s | Improved enzyme activity, stability, or specificity |

| Process Optimization | Optimization of culture conditions | Media, temperature, pH, feeding strategies | Higher titers and productivity in bioreactors |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Sinulariolide

While a completed total synthesis of this compound itself is not widely reported in the reviewed literature, the synthetic strategies developed for closely related nor-cembranoid and furanocembranoid natural products provide a clear roadmap for its construction. These strategies often address the key challenges of forming the macrocyclic ring and controlling the stereochemistry of multiple chiral centers.

Key strategies employed in the synthesis of this compound-type structures include:

Ring-Closing Metathesis (RCM): A powerful method for the formation of large rings. In the synthesis of related compounds, RCM has been used to construct the macrocyclic core. For instance, the synthesis of (-)-Sinulariadiolide utilized a ring-closing alkyne metathesis as a key step to form the required macrocyclic precursor. nih.gov

Transannular Reactions: These reactions form bonds across the macrocyclic ring, rapidly building molecular complexity and establishing the final polycyclic framework. The total synthesis of (-)-Sinulariadiolide features a cascade of transannular Michael reaction, carbonate elimination, butenolide formation, and an oxa-Michael addition. nih.gov Similarly, the synthesis of (+)-ineleganolide and (-)-sinulochmodin C was predicated on a transannular Michael reaction from a common macrocyclic intermediate.

Diels-Alder Cycloadditions: This classic cycloaddition reaction has been employed to construct the polycyclic systems present in several Sinularia cembranoids. researchgate.netcaltech.edu For example, a Diels-Alder lactonization process was a key step in a strategy developed for cembranoids featuring 5,5,6- and 5,5,7-tricyclic ring systems. researchgate.net

Nozaki-Hiyama-Kishi (NHK) Cyclization: This chromium-mediated reaction is effective for closing macrocycles, particularly in complex settings. It was utilized to create a macrocyclic precursor in the total syntheses of (+)-ineleganolide and (-)-sinulochmodin C.

A convergent strategy is often favored, involving the synthesis of two or more complex fragments that are later coupled and cyclized. For example, the synthesis of (+)-ineleganolide was based on the coupling of two enantioenriched fragments derived from (-)-linalool (B1674924) and (+)-norcarvone.

| Strategy | Key Reaction Type | Application Example | Reference |

| Macrocyclization | Ring-Closing Alkyne Metathesis | Formation of (-)-Sinulariadiolide precursor | nih.gov |

| Polycycle Formation | Transannular Michael Reaction Cascade | Synthesis of the tricyclic skeleton of (-)-Sinulariadiolide | nih.gov |

| Polycycle Formation | Intermolecular Diels-Alder Reaction | Construction of tricyclic lactones in cembranoids | researchgate.netcaltech.edu |

| Macrocyclization | Nozaki-Hiyama-Kishi Cyclization | Formation of a macrocyclic precursor for (+)-ineleganolide | |

| Fragment Coupling | Michael Addition and Aldol (B89426) Cascade | Convergent synthesis of a pentacyclic framework for (+)-ineleganolide |

Semi-synthetic Approaches to this compound Derivatives

Semi-synthesis, which uses the natural product as a starting material, is an efficient and economical alternative to total synthesis for generating derivatives. rsc.org This approach allows for the targeted modification of the this compound scaffold to produce novel compounds for research.

A notable example involves the preparation of a series of analogues from naturally isolated this compound and its stereoisomer, 11-epi-sinulariolide. tandfonline.comtandfonline.com These efforts have yielded derivatives such as 11-epithis compound acetate (B1210297), 11-dehydrothis compound, and 11-epoxythis compound. tandfonline.comtandfonline.com The goal of such modifications is often to probe structure-activity relationships (SAR). The development of hybrid molecules, combining the this compound core with other pharmacophores, represents another avenue of semi-synthetic exploration. nih.gov

| Parent Compound | Derivative | Type of Modification | Reference |

| This compound | 11-epithis compound acetate | Epimerization and Acetylation | tandfonline.comtandfonline.com |

| This compound | 11-dehydrothis compound | Dehydration | tandfonline.comtandfonline.com |

| 11-epi-sinulariolide | 11-epoxythis compound | Epoxidation | tandfonline.comtandfonline.com |

Design and Synthesis of this compound Analogues for Research Investigations

The design and synthesis of analogues are crucial for investigating the mechanisms of action and identifying the key structural features (pharmacophores) responsible for a compound's biological activity. ontosight.ainih.gov For this compound, research has focused on creating analogues to study its potential anticancer and anti-inflammatory properties. ontosight.ailakeforest.edu

The process often involves:

Simplification: Creating structurally simpler analogues that retain the core pharmacophore but are easier to synthesize. This approach was used in the development of syringolin A analogues, which could serve as a model for this compound research. nih.gov

Modification of Key Functional Groups: Altering or removing functional groups, such as hydroxyl or methylene (B1212753) groups on the this compound backbone, to assess their importance. ontosight.ai

Conformational Constraint: Introducing structural elements that lock the molecule into a specific conformation to study how its three-dimensional shape influences activity.

One study prepared a series of analogues from this compound and 11-epi-sinulariolide acetate to evaluate their cytotoxic activities. tandfonline.com This type of investigation is fundamental to developing SAR profiles for the cembranoid class. The design of these analogues is often guided by computational modeling to predict interactions with biological targets. nih.gov

Stereoselective Synthesis Methodologies

The complex stereochemistry of this compound, with its multiple chiral centers, demands the use of highly stereoselective synthetic methods to ensure the final product has the correct three-dimensional structure. ontosight.ai The biological activity of such molecules is often dependent on their precise stereochemistry. wwu.edu

Several powerful stereoselective reactions are applicable to the synthesis of this compound and its analogues:

Chiral Auxiliary-Based Methods: These methods use a temporary chiral group to direct the stereochemical outcome of a reaction. The Evans's syn-aldol reaction and Crimmins's protocol are classic examples used to create specific stereocenters, which could be employed to build the this compound backbone. researchgate.net N-acyl thiazolidinethiones are effective chiral auxiliaries for the stereoselective construction of carbon-carbon bonds. orgsyn.org

Substrate-Directed Reactions: An existing chiral center in the molecule can direct the stereochemical course of a subsequent reaction. For example, a hydroxy-directed reduction can be used to set the stereochemistry of a new hydroxyl group. researchgate.net

Asymmetric Catalysis: Chiral catalysts are used to create chiral products from achiral starting materials. Asymmetric hydrogenation and enantioselective Heck reactions are examples of powerful catalytic methods that could be applied. wwu.eduuclouvain.be

| Method | Description | Potential Application in this compound Synthesis | Reference |

| Evans's syn-aldol reaction | Chiral auxiliary-controlled aldol reaction to form syn-configured products. | Installation of C4 and C5 stereocenters. | researchgate.net |

| Crimmins's Protocol | A variation of the chiral auxiliary-based aldol reaction. | Construction of specific stereocenters like C-1' and C-14 in related molecules. | researchgate.net |

| Hydroxy-directed reduction | Use of an existing hydroxyl group to direct a reduction reaction. | Introduction of the C9 stereochemistry. | researchgate.net |

| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rhodium-based) to selectively form one enantiomer during hydrogenation. | Stereoselective reduction of double bonds. | uclouvain.be |

Preclinical Pharmacological Investigations: Cellular and Molecular Mechanisms

Antineoplastic and Antiproliferative Activities

Sinulariolide has demonstrated significant antineoplastic and antiproliferative activities across a range of cancer cell models. lakeforest.edunih.govnih.gov The compound's ability to suppress cancer cell growth is a cornerstone of its therapeutic potential.

Inhibition of Cellular Proliferation in Cancer Cell Lines

This compound and its derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those from hepatocellular carcinoma, bladder carcinoma, melanoma, oral cancer, and colorectal cancer. lakeforest.edunih.govnih.goviiarjournals.orgresearchgate.netmdpi.comresearchgate.net The mechanism of this inhibition often involves the induction of apoptosis, or programmed cell death. nih.goviiarjournals.orgmdpi.com

In hepatocellular carcinoma (HCC) cell lines such as HA22T, this compound has been shown to suppress cell proliferation and colony formation in a dose-dependent manner. mdpi.com Studies have demonstrated that this compound induces both early and late apoptosis in HA22T cells. mdpi.com The compound has been found to inhibit the migration and invasion of HA22T cells by suppressing the activities of matrix metalloproteinase (MMP)-2 and MMP-9. nih.govnih.gov This inhibition is mediated through the suppression of signaling pathways including MAPKs and PI3K/Akt. nih.govnih.gov Furthermore, a derivative, 11-epi-sinulariolide acetate (B1210297), also inhibited migration and invasion of HA22T cells by downregulating MMP-2, MMP-9, and uPA via multiple signaling pathways. tandfonline.comnih.gov

Table 1: Effects of this compound on Hepatocellular Carcinoma (HA22T) Cells

| Finding | Effect | Associated Pathways | Reference |

|---|---|---|---|

| Proliferation & Colony Formation | Suppressed in a dose-dependent manner | - | mdpi.com |

| Apoptosis | Induced both early and late apoptosis | Mitochondria-related, PERK/eIF2α/ATF4/CHOP | mdpi.com |

| Cell Migration & Invasion | Inhibited | MAPKs, PI3K/Akt, FAK/GRB2 | nih.govnih.gov |

| MMP-2 & MMP-9 Activity | Suppressed | - | nih.govnih.gov |

| 11-epi-sinulariolide acetate | Inhibited migration and invasion | ERK1/2, p38MAPK, FAK/PI3K/AKT/mTOR | tandfonline.comnih.gov |

This compound has demonstrated anti-proliferative and anti-migratory activities against the TSGH bladder carcinoma cell line. researchgate.netmdpi.com It inhibits the growth of these cells in a dose-dependent manner and induces both early and late apoptosis. mdpi.com The anti-tumor effects are mediated through the activation of the mitochondrial-mediated apoptosis and the p38MAPK pathway. researchgate.netmdpi.com In the TSGH-8301 bladder cancer cell line, this compound was found to inhibit cell migration and invasion. nih.govnih.govresearchgate.net This was associated with a decrease in the expression of MMP-2, MMP-9, and urokinase, and an increase in their inhibitors, TIMP-1 and TIMP-2. nih.govnih.gov The underlying mechanism involves the reduction of phosphorylated proteins in the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov

Table 2: Effects of this compound on Bladder Carcinoma (TSGH, TSGH-8301) Cells

| Cell Line | Finding | Effect | Associated Pathways | Reference |

|---|---|---|---|---|

| TSGH | Proliferation & Migration | Inhibited in a dose-dependent manner | - | mdpi.com |

| TSGH | Apoptosis | Induced early and late apoptosis | Mitochondrial-mediated, p38MAPK | researchgate.netmdpi.com |

| TSGH-8301 | Migration & Invasion | Inhibited | PI3K/AKT/mTOR | nih.govnih.govresearchgate.net |

| TSGH-8301 | MMP-2, MMP-9, urokinase | Decreased expression | - | nih.govnih.gov |

| TSGH-8301 | TIMP-1, TIMP-2 | Increased expression | - | nih.govnih.gov |

In the A375 melanoma cell line, this compound has been shown to suppress proliferation and migration in a concentration-dependent manner. researchgate.netnih.gov The compound induces both early and late apoptosis in these cells. nih.govnih.gov The apoptotic mechanism is linked to the mitochondrial-mediated pathway, involving the activation of caspases-3 and -9, an increase in Bax and Bad protein levels, and a decrease in Bcl-2 and Bcl-xL levels. nih.govnih.gov

Table 3: Effects of this compound on Melanoma (A375) Cells

| Finding | Effect | Associated Pathways | Reference |

|---|---|---|---|

| Proliferation & Migration | Suppressed in a concentration-dependent manner | - | researchgate.netnih.gov |

| Apoptosis | Induced early and late apoptosis | Mitochondrial-mediated, Caspase cascade | nih.govnih.gov |

| Apoptotic Proteins | Increased Bax, Bad; Decreased Bcl-2, Bcl-xL | - | nih.govnih.gov |

| Caspase Activation | Activated caspase-3 and -9 | - | nih.govnih.gov |

A derivative of this compound, 11-epi-sinulariolide acetate (11-epi-SA), has been investigated for its effects on the CAL-27 oral cancer cell line. iiarjournals.orgiiarjournals.orgnih.gov Research has shown that 11-epi-SA inhibits the proliferation of CAL-27 cells, with its effect on cell growth being mediated through an apoptotic pathway. iiarjournals.orgiiarjournals.orgnih.gov Specifically, 11-epi-SA was found to inhibit the PI3K/AKT pathway, leading to the activation of pro-apoptotic proteins and subsequent cell death. iiarjournals.orgiiarjournals.org Another related compound, 11-dehydrothis compound, also demonstrated the ability to decrease the viability of CAL-27 cells and induce both early and late apoptosis. nih.gov

Table 4: Effects of this compound Derivatives on Oral Cancer (CAL-27) Cells

| Compound | Finding | Effect | Associated Pathways | Reference |

|---|---|---|---|---|

| 11-epi-Sinulariolide Acetate | Proliferation | Inhibited | Apoptotic pathway | iiarjournals.orgiiarjournals.orgnih.gov |

| 11-epi-Sinulariolide Acetate | Apoptosis | Induced | PI3K/AKT/FOXO | iiarjournals.orgiiarjournals.org |

| 11-dehydrothis compound | Cell Viability | Decreased | - | nih.gov |

| 11-dehydrothis compound | Apoptosis | Induced early and late apoptosis | - | nih.gov |

While extensive research on this compound's direct impact on HCT-116 colorectal cancer cells is still emerging, preliminary studies and related research provide some insights. lakeforest.edu It has been proposed that this compound may have anti-migratory effects on the HCT-116 cell line and could induce mitochondrial dysfunction leading to apoptosis in a dose-dependent manner. lakeforest.edu Another compound isolated from Sinularia flexibilis, flexibilide, has been shown to modulate various metabolic pathways in HCT-116 cells, which may be associated with its antitumor activity. researchgate.net

Table 5: Proposed and Related Effects on Colorectal Cancer (HCT-116) Cells

| Compound | Finding | Effect | Associated Pathways | Reference |

|---|---|---|---|---|

| This compound (Proposed) | Migration | Anti-migratory effect | - | lakeforest.edu |

| This compound (Proposed) | Apoptosis | Induction via mitochondrial dysfunction | - | lakeforest.edu |

| Flexibilide | Metabolism | Modulated sphingolipid, amino acid, phospholipid, and pyrimidine (B1678525) metabolism | - | researchgate.net |

Lung Adenocarcinoma Cell Studies (e.g., A549)

In the realm of lung cancer research, this compound has been investigated for its bioactivity against A549 lung adenocarcinoma cells. nih.gov Studies have shown that this compound is toxic to A549 cells, with a reported IC50 (the concentration required to inhibit the growth of 50% of cells) of 75 µg/mL. nih.govnih.gov To enhance its anticancer efficacy, this compound has been conjugated with hyaluronan nanoparticles to form HA/SNL aggregates. nih.govnih.gov

Flow cytometric analysis revealed that these HA/SNL aggregates were more effective at inducing apoptosis at a lower this compound concentration of 25 µg/mL compared to pure this compound. nih.govnih.gov This suggests that the nanoparticle-based delivery system significantly augments the apoptosis-inducing effects of this compound. nih.gov Further investigation through western blotting indicated that the apoptotic signal transduction pathway involved key proteins such as caspases-3, -8, and -9, as well as the Bcl-2 family proteins Bcl-xL and Bax. nih.govnih.gov These findings collectively point towards a mitochondria-related pathway as the primary mechanism for the enhanced anticancer effects of HA/SNL aggregates on A549 cells. nih.gov

Gastric Cancer Cell Investigations (e.g., AGS, NCI-N87)

The effects of this compound have also been explored in the context of gastric cancer, specifically using the AGS and NCI-N87 human gastric cancer cell lines. nih.govnih.gov Research has demonstrated that this compound inhibits the proliferation of these gastric cancer cells in a dose-dependent manner. nih.gov High concentrations of this compound were found to have a cytotoxic effect, with a concentration of 10 μM reducing cell survival to approximately 70%. nih.gov

Furthermore, this compound has been shown to induce apoptosis in both AGS and NCI-N87 cells. nih.gov In one study, treatment with 18 μM of a related compound, sinularin, for 24 hours led to a dramatic increase in late apoptosis in AGS cells, from 3.6% in untreated cells to 40.4%. nih.gov Similarly, in NCI-N87 cells, late apoptosis increased from 7.08% to 23.1% under the same conditions. nih.gov These findings highlight the potential of this compound and its analogues to trigger apoptotic cell death in gastric cancer cells. nih.govnih.gov

Induction of Apoptosis in Neoplastic Cells

A recurring theme in the preclinical evaluation of this compound is its consistent ability to induce apoptosis in various cancer cell lines. mdpi.comlakeforest.eduresearchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells and is a primary target for many anticancer therapies. This compound has been shown to induce both early and late apoptosis in a dose-dependent manner in bladder carcinoma, melanoma, and hepatocellular carcinoma cells. mdpi.commdpi.comresearchgate.net

The apoptotic process initiated by this compound is often mediated through caspase-dependent pathways. mdpi.comlakeforest.eduresearchgate.netmdpi.com This involves the activation of a cascade of enzymes called caspases, which are central executioners of apoptosis.

Mitochondrial-Mediated Apoptosis Pathways

The primary mechanism by which this compound induces apoptosis appears to be through the mitochondrial-mediated pathway, also known as the intrinsic pathway. mdpi.comresearchgate.netmdpi.com This pathway is initiated by intracellular signals that converge on the mitochondria, leading to a series of events that culminate in cell death.

Loss of Mitochondrial Membrane Potential

A critical event in the mitochondrial-mediated apoptotic pathway is the disruption and loss of the mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.netmdpi.com Studies have consistently shown that treatment with this compound leads to a significant loss of ΔΨm in various cancer cell lines, including bladder carcinoma, melanoma, and lung adenocarcinoma cells. nih.govmdpi.comresearchgate.netmdpi.com This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis. lakeforest.edu The loss of membrane potential is often visualized using fluorescent dyes like JC-1, where a shift from red to green fluorescence signifies mitochondrial depolarization. lakeforest.edumdpi.com

Cytochrome C Release

Following the loss of mitochondrial membrane potential, the outer mitochondrial membrane becomes permeabilized, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. researchgate.netmdpi.com One of the most crucial of these factors is cytochrome c. nih.govresearchgate.netmdpi.com The release of cytochrome c into the cytoplasm is a pivotal step in the apoptotic cascade, as it triggers the activation of downstream caspases. mdpi.com Research has confirmed that this compound treatment induces the release of cytochrome c from the mitochondria in cancer cells. nih.govresearchgate.netmdpi.com

Modulation of Bcl-2 Family Proteins (Bax, Bad, Bcl-2, Bcl-xL, Mcl-1)

The regulation of mitochondrial outer membrane permeabilization is tightly controlled by the Bcl-2 family of proteins. mdpi.commdpi.com This family includes both pro-apoptotic members (e.g., Bax, Bad) that promote apoptosis, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that inhibit it. mdpi.comresearchgate.netmdpi.com The balance between these opposing factions determines the cell's fate.

This compound has been shown to modulate the expression of several Bcl-2 family proteins to favor apoptosis. nih.govnih.govmdpi.comresearchgate.netmdpi.com Studies have reported an upregulation of the pro-apoptotic proteins Bax and Bad following this compound treatment. mdpi.comresearchgate.netmdpi.com Conversely, the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 is suppressed. mdpi.comresearchgate.netmdpi.com This shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins is a key mechanism by which this compound disrupts mitochondrial integrity and triggers the apoptotic cascade. mdpi.com

Interactive Data Tables

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

| A549 | Lung Adenocarcinoma | Induces apoptosis; enhanced effect with hyaluronan nanoparticles. | nih.govnih.gov |

| AGS | Gastric Cancer | Inhibits proliferation and induces apoptosis. | nih.govnih.gov |

| NCI-N87 | Gastric Cancer | Inhibits proliferation and induces apoptosis. | nih.govnih.gov |

Table 2: Molecular Mechanisms of this compound-Induced Apoptosis

| Mechanism | Key Events | Affected Proteins | References |

| Mitochondrial-Mediated Apoptosis | Loss of mitochondrial membrane potential, Cytochrome c release | Bax, Bad, Bcl-2, Bcl-xL, Mcl-1 | nih.govnih.govmdpi.comresearchgate.netmdpi.com |

| Bcl-2 Family Modulation | Upregulation of pro-apoptotic proteins, Downregulation of anti-apoptotic proteins | Bax, Bad (upregulated); Bcl-2, Bcl-xL, Mcl-1 (downregulated) | nih.govnih.govmdpi.comresearchgate.netmdpi.com |

Caspase Cascade Activation (Caspase-3, Caspase-9)

This compound has been shown to induce apoptosis in various cancer cell lines through the activation of the caspase cascade, a crucial component of the intrinsic apoptotic pathway. iiarjournals.orgiiarjournals.orgnih.gov Research indicates that treatment with this compound leads to a decrease in the levels of pro-caspase-3 and pro-caspase-9, with a corresponding increase in their cleaved, active forms. iiarjournals.orgiiarjournals.org This activation is a downstream consequence of mitochondrial dysfunction, which includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govmdpi.com The activation of caspase-9, an initiator caspase, subsequently triggers the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. nih.govmdpi.com

Studies on human bladder carcinoma cells (TSGH) and hepatocellular carcinoma (HCC) cells have demonstrated that this compound treatment results in the upregulation of cleaved caspase-3 and cleaved caspase-9. nih.govmdpi.com The involvement of these caspases is further substantiated by experiments where caspase inhibitors, such as Z-DEVD-FMK (a caspase-3 inhibitor) and Z-LEHD-FMK (a caspase-9 inhibitor), significantly blocked this compound-induced apoptosis in HCC cells. nih.gov This evidence strongly supports the role of the caspase-3 and caspase-9 mediated pathway in the pro-apoptotic effects of this compound.

Table 1: Effect of this compound on Caspase Activation in Different Cancer Cell Lines

| Cell Line | Compound | Effect on Caspase-9 | Effect on Caspase-3 | Reference |

|---|---|---|---|---|

| Oral Cancer (CAL-27) | 11-epi-SA | Increased cleaved form | Increased cleaved form | iiarjournals.orgiiarjournals.org |

| Hepatocellular Carcinoma (HA22T) | This compound | Increased activation | Increased activation | nih.govresearchgate.net |

| Bladder Carcinoma (TSGH) | This compound | Increased cleaved form | Increased cleaved form | mdpi.com |

Involvement of Caspase-Independent Pathways (e.g., PARP-1 cleavage)

While caspase activation is a primary mechanism, evidence also suggests the involvement of caspase-independent pathways in this compound-induced cell death. nih.govmdpi.com A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com PARP-1 is a nuclear enzyme involved in DNA repair and cell death. nih.gov During apoptosis, PARP-1 is cleaved by activated caspases, primarily caspase-3, into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. nih.govmdpi.comnih.gov This cleavage is considered a hallmark of apoptosis. nih.gov

In studies with hepatocellular carcinoma and bladder cancer cells, treatment with this compound led to an increased expression of the cleaved PARP-1 fragment. nih.govmdpi.com This suggests that the apoptotic machinery, once activated by this compound, proceeds to target key cellular substrates like PARP-1. The cleavage of PARP-1 not only serves as a marker for apoptosis but also contributes to the cell death process by preventing DNA repair and conserving cellular energy (ATP) that would otherwise be consumed by PARP-1 activity. mdpi.com The detection of cleaved PARP-1 further solidifies the pro-apoptotic potential of this compound. nih.govmdpi.com

Regulation of Cell Cycle Progression

This compound has been observed to influence cell cycle progression, a fundamental process often dysregulated in cancer. Its effects are primarily characterized by the induction of cell cycle arrest, preventing cancer cells from proceeding through the phases of division.

Induction of Sub-G1 Phase Arrest

A notable effect of this compound and its derivatives on cancer cells is the accumulation of cells in the sub-G1 phase of the cell cycle. mdpi.com The sub-G1 phase is indicative of apoptotic cells, as it represents cells with a DNA content less than that of G1 phase cells due to DNA fragmentation. researchgate.netnih.gov

In studies on human lung adenocarcinoma cells (A549), treatment with this compound resulted in a dose-dependent increase in the percentage of cells in the sub-G1 phase. mdpi.com For instance, after a 24-hour treatment, a significant portion of A549 cells were detected in the sub-G1 phase, an effect that was enhanced when this compound was conjugated with hyaluronic acid nanoparticles. mdpi.com This induction of sub-G1 phase arrest is a direct consequence of the apoptotic processes triggered by this compound. mdpi.com Similar observations of increased sub-G1 populations have been noted in other cancer cell lines treated with related marine-derived compounds, further highlighting this as a common mechanism of action. mdpi.com

Modulation of Cell Cycle Regulators (e.g., FOXO)

The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular processes including cell cycle arrest and apoptosis. iiarjournals.orgijbs.comnih.gov this compound and its analogue, 11-epi-sinulariolide acetate (11-epi-SA), have been shown to modulate the activity of FOXO proteins. iiarjournals.org

In oral cancer cells, 11-epi-SA was found to inhibit the PI3K/AKT signaling pathway. iiarjournals.orgiiarjournals.org This inhibition prevents the phosphorylation of FOXO proteins, allowing them to translocate from the cytoplasm to the nucleus. iiarjournals.org Once in the nucleus, FOXO proteins act as transcription factors to upregulate the expression of genes that promote cell cycle arrest and apoptosis. iiarjournals.orgijbs.com For example, FOXO proteins can control the G1 phase of the cell cycle and determine entry into the S phase through the regulation of proteins like p27kip1. iiarjournals.orgiiarjournals.org The modulation of FOXO activity by this compound represents a critical mechanism by which it exerts its anti-proliferative effects. iiarjournals.org

Anti-Migration and Anti-Invasion Effects

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. This compound has demonstrated significant potential in inhibiting these processes in various cancer models.

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9) Activity and Expression

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis. nih.govmdpi.comsemanticscholar.org this compound has been shown to effectively inhibit both the activity and expression of MMP-2 and MMP-9 in several types of cancer cells, including bladder, gastric, and hepatocellular carcinoma. nih.govmdpi.commdpi.com

Studies using gelatin zymography have revealed that this compound treatment reduces the enzymatic activity of MMP-2 and MMP-9 in a concentration-dependent manner. nih.govmdpi.com Furthermore, Western blotting analyses have confirmed that this compound downregulates the protein expression levels of both MMP-2 and MMP-9. nih.govmdpi.commdpi.com This inhibition of MMPs is often accompanied by an increase in the expression of their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2. nih.govmdpi.com The ability of this compound to disrupt the balance between MMPs and TIMPs, in favor of inhibiting ECM degradation, is a key mechanism underlying its anti-metastatic effects. nih.govmdpi.commdpi.com

Table 2: Effect of this compound on MMPs and TIMPs in Different Cancer Cell Lines

| Cell Line | Compound | Effect on MMP-2/MMP-9 | Effect on TIMP-1/TIMP-2 | Reference |

|---|---|---|---|---|

| Bladder Cancer (TSGH-8301) | This compound | Decreased expression & activity | Increased expression | nih.gov |

| Gastric Cancer (AGS, NCI-N87) | This compound | Decreased expression & activity | Increased expression | mdpi.com |

| Hepatocellular Carcinoma (HA22T) | This compound | Decreased expression & activity | Increased TIMP-1 expression | mdpi.com |

| Hepatocellular Carcinoma (HA22T) | 11-epi-SA | Decreased expression & activity | Increased expression | semanticscholar.org |

Suppression of Urokinase-Type Plasminogen Activator (uPA) Expression

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. mdpi.commdpi.commdpi.com Research has consistently shown that this compound and its derivatives can effectively suppress the expression of uPA in various cancer cell lines.

In studies involving human hepatocellular carcinoma (HCC) cells, treatment with this compound and its analog, 11-epi-sinulariolide acetate, led to a concentration-dependent decrease in uPA protein levels. mdpi.commdpi.comthieme-connect.com This reduction in uPA is significant as the uPA system is heavily implicated in the progression and metastasis of HCC. mdpi.com Similarly, in human bladder cancer cells, this compound treatment resulted in a significant decrease in urokinase expression. nih.govnih.gov The compound also demonstrated the ability to reduce uPA protein expression in gastric cancer cells. up.ptmdpi.commdpi.comresearchgate.net This suppression of uPA is a crucial mechanism by which this compound may inhibit cancer cell invasion and migration. nih.govmdpi.commdpi.com

The downregulation of uPA by this compound is often linked to the modulation of upstream signaling pathways. For instance, the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways has been shown to correlate with the reduced expression of uPA. mdpi.commdpi.commdpi.com

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMP-1, TIMP-2)

Tissue inhibitors of metalloproteinases (TIMPs) are endogenous proteins that regulate the activity of matrix metalloproteinases (MMPs), enzymes that also degrade the ECM. mdpi.commdpi.com An imbalance between MMPs and TIMPs can facilitate cancer invasion. mdpi.com this compound has been found to favorably modulate this balance by increasing the expression of TIMPs.

Attenuation of Cell Motility Proteins (e.g., Ras, RhoA, GRB2, MKK3, MKK7)

The metastatic cascade involves complex changes in cell motility, which are governed by a network of signaling proteins. This compound has been shown to interfere with this network by attenuating the expression and activity of key cell motility proteins.

Ras , a small GTPase, is a central node in signaling pathways that control cell proliferation and migration. mdpi.com In gastric cancer cells, this compound treatment reduced the expression levels of Ras. mdpi.comresearchgate.net A derivative of this compound, 11-epi-sinulariolide acetate, also decreased Ras levels in hepatocellular carcinoma cells. researchgate.netnih.gov

RhoA , another member of the Rho family of GTPases, is crucial for regulating the actin cytoskeleton and cell migration. nih.govnih.gov Treatment with 11-epi-sinulariolide acetate has been shown to decrease the levels of RhoA in hepatocellular carcinoma cells. researchgate.netnih.gov

Growth factor receptor-bound protein 2 (GRB2) is an adaptor protein that links receptor tyrosine kinases to downstream signaling pathways, including the Ras-MAPK pathway, and plays a role in cell motility. mdpi.comnih.gov this compound has been found to inhibit the phosphorylation of GRB2 in hepatocellular carcinoma cells. mdpi.comthieme-connect.com Furthermore, both this compound and its derivative, 11-epi-sinulariolide acetate, have been shown to reduce the levels of GRB2 in cancer cells. mdpi.comresearchgate.netresearchgate.netnih.gov

Mitogen-activated protein kinase kinase 3 (MKK3) and Mitogen-activated protein kinase kinase 7 (MKK7) are upstream kinases in the p38 MAPK and JNK signaling pathways, respectively, which are involved in cell motility. Research has demonstrated that 11-epi-sinulariolide acetate can decrease the levels of MKK3 in hepatocellular carcinoma cells. researchgate.netnih.gov

Modulation of Key Signaling Pathways in Cancer Models

This compound's anticancer effects are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2) cascades, are central to the regulation of cell proliferation, differentiation, apoptosis, and migration. mdpi.commdpi.comnih.gov Dysregulation of these pathways is a hallmark of many cancers. imrpress.com

This compound has been shown to exert significant inhibitory effects on the MAPK pathways in various cancer models. In human gastric cancer cells, this compound treatment led to a dose-dependent decrease in the phosphorylation of JNK, p38, and ERK. up.ptmdpi.comresearchgate.net This inhibition of the MAPK pathways was associated with a reduction in cancer cell migration and invasion. mdpi.com

Similarly, in human hepatocellular carcinoma cells, this compound suppressed the phosphorylation of JNK and ERK. mdpi.comthieme-connect.com Its derivative, 11-epi-sinulariolide acetate, also reduced the phosphorylation of ERK1/2 and p38 MAPK in these cells. mdpi.comresearchgate.netnih.gov The suppression of these MAPK signaling pathways is a key mechanism by which this compound and its analogs inhibit the expression of MMP-2, MMP-9, and uPA, thereby impeding cancer cell metastasis. mdpi.commdpi.commdpi.com

| Cancer Model | Effect on MAPK Pathways | Reference |

| Gastric Cancer | Decreased phosphorylation of p-JNK, p-p38, and p-ERK | up.ptmdpi.comresearchgate.net |

| Hepatocellular Carcinoma | Suppressed phosphorylation of JNK and ERK | mdpi.comthieme-connect.com |

| Hepatocellular Carcinoma | Reduced phosphorylation of ERK1/2 and p38MAPK (by 11-epi-sinulariolide acetate) | mdpi.comresearchgate.netnih.gov |

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. researchgate.net Constitutive activation of this pathway is a frequent event in many human cancers, making it a prime target for anticancer therapies.

This compound has demonstrated potent inhibitory effects on the PI3K/AKT/mTOR pathway in multiple cancer cell lines. In human bladder cancer cells, this compound was found to suppress cell migration and invasion by reducing the phosphorylation of key proteins in this pathway. nih.govnih.gov Similarly, in gastric cancer and hepatocellular carcinoma cells, this compound and its derivative, 11-epi-sinulariolide acetate, inhibited the phosphorylation of PI3K, AKT, and mTOR in a concentration-dependent manner. up.ptmdpi.commdpi.commdpi.comresearchgate.netresearchgate.net This inhibition was linked to the downregulation of MMP-2 and MMP-9, thereby contributing to the anti-metastatic effects of the compound. nih.govmdpi.commdpi.commdpi.com

| Cancer Model | Effect on PI3K/AKT/mTOR Pathway | Reference |

| Bladder Cancer | Reduced phosphorylation of PI3K, AKT, and mTOR | nih.govnih.gov |

| Gastric Cancer | Decreased phosphorylation of PI3K, AKT, and mTOR | up.ptmdpi.comresearchgate.net |

| Hepatocellular Carcinoma | Suppressed phosphorylation of PI3K and Akt | mdpi.com |

| Hepatocellular Carcinoma | Decreased phosphorylation of FAK, PI3K, AKT, and mTOR (by 11-epi-sinulariolide acetate) | mdpi.comresearchgate.net |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. wikipedia.orgnih.gov Aberrant or constitutive activation of the NF-κB pathway is a common feature of many cancers and contributes to tumor development and progression. wikipedia.orgmdpi.com

Preclinical studies have indicated that this compound can modulate the NF-κB signaling pathway. It has been reported that this compound can inhibit the lipopolysaccharide (LPS)-induced nuclear factor-κB pathway in dendritic cells. mdpi.com In the context of cancer, the PI3K/AKT/mTOR and Ras/Raf/MAPKs signaling pathways, which are inhibited by this compound, are known to be upstream of and can influence NF-κB signaling. mdpi.com Furthermore, research on carcinoma cells has shown that this compound can attenuate the p38-NF-κB pathway to suppress TGF-beta-induced interleukin-6 secretion. jensenlab.org This suggests that the anti-inflammatory and anticancer effects of this compound may be, in part, mediated through the downregulation of the NF-κB signaling cascade.

| Cell Model | Effect on NF-κB Pathway | Reference |

| Dendritic Cells | Inhibited LPS-induced NF-κB pathway | mdpi.com |

| Carcinoma Cells | Attenuated p38-NF-κB pathway | jensenlab.org |

Focal Adhesion Kinase (FAK) Pathway

Focal Adhesion Kinase (FAK) is a critical mediator in cell signaling that plays a prominent role in tumor progression and metastasis. mdpi.com Research indicates that this compound can suppress the phosphorylation of FAK. mdpi.commdpi.com This inhibitory action on FAK phosphorylation is a key mechanism through which this compound exerts its anti-metastatic effects. mdpi.commdpi.comlakeforest.edu

In studies involving human bladder and hepatocellular carcinoma cells, treatment with this compound led to a concentration-dependent decrease in the levels of phosphorylated FAK, while the total protein levels of FAK remained unaffected. mdpi.commdpi.com This suggests that this compound specifically targets the activation of the FAK pathway. The inhibition of FAK is associated with the downregulation of downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, survival, and invasion. mdpi.comlakeforest.edu By suppressing the FAK signaling pathway, this compound has been shown to inhibit the migration and invasion of various cancer cells, including those of the bladder, liver, and stomach. mdpi.commdpi.comlakeforest.eduresearchgate.net

Furthermore, the inhibitory effect of this compound on FAK is linked to a reduction in the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix during tumor invasion. mdpi.commdpi.com A derivative, 11-epi-sinulariolide acetate, has also been found to decrease the phosphorylation of FAK in human hepatocellular carcinoma cells, contributing to its anti-invasive properties. researchgate.net

Table 1: Effect of this compound on the FAK Pathway

| Cell Line | Effect | Findings | Citations |

|---|---|---|---|

| TSGH-8301 (Human Bladder Cancer) | Inhibition of FAK Phosphorylation | This compound treatment reduced levels of phosphorylated FAK, contributing to the suppression of cell migration and invasion. | mdpi.com |

| HA22T (Human Hepatocellular Carcinoma) | Inhibition of FAK Signaling | This compound exerted an inhibitory effect on the phosphorylation of FAK, leading to reduced cell migration and invasion. | mdpi.com |

| Gastric Cancer Cells | Suppression of FAK Pathway | Increasing concentrations of this compound suppressed the FAK signaling pathway, which is implicated in the inhibition of cell migration and invasion. | lakeforest.eduresearchgate.net |

| HA22T (Human Hepatocellular Carcinoma) | Decreased Phosphorylation of FAK | 11-epi-sinulariolide acetate decreased the phosphorylation of FAK, which is involved in its anti-metastatic effects. | researchgate.net |

Anti-inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. dntb.gov.uaresearchgate.netoamjms.eunih.gov

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6, IL-8, IL-12)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of several pro-inflammatory cytokines. In human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound has been shown to reduce the levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). nih.gov This effect was also observed in TNF-α-stimulated MH7A cells, where this compound suppressed the RNA and protein expression of IL-1β, IL-6, and IL-8. nih.gov

In animal models of collagen-induced arthritis, mice treated with this compound exhibited significantly lower levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-1β, and IL-8 in their hind paw tissues. nih.gov Similarly, a derivative of this compound, 7,8-epoxy-11-sinulariolide acetate (Esa), was found to significantly inhibit the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.com Furthermore, this compound has been reported to block TGFβ-induced IL-6 secretion in A549 lung carcinoma cells. mdpi.comnih.gov

Table 2: this compound's Effect on Pro-inflammatory Cytokine Production

| Model System | Cytokines Suppressed | Findings | Citations |

|---|---|---|---|

| Human RA-FLS | IL-6, IL-1β, IL-8 | This compound demonstrated a remarkable anti-inflammatory effect by reducing cytokine levels in cell cultures. | nih.gov |

| TNF-α-stimulated MH7A cells | IL-1β, IL-6, IL-8 | This compound suppressed the induced RNA and protein expression of these cytokines. | nih.gov |

| Mice with Collagen-Induced Arthritis | TNF-α, IL-6, IL-1β, IL-8 | Treatment with this compound led to a significant reduction of these pro-inflammatory cytokines in paw tissues. | nih.gov |

| LPS-stimulated RAW264.7 Macrophages | TNF-α, IL-1β, IL-6 | 7,8-epoxy-11-sinulariolide acetate (Esa) significantly inhibited the production of these cytokines. | mdpi.com |

| A549 Lung Carcinoma Cells | IL-6 | This compound blocked TGFβ-induced secretion of IL-6. | mdpi.comnih.gov |

Inhibition of Inflammatory Enzymes (iNOS, COX-2)

This compound and its derivatives have been shown to inhibit the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netumt.edu.my In LPS-stimulated murine macrophages, 11-epi-sinulariolide acetate significantly inhibited the expression of both iNOS and COX-2 proteins. researchgate.netresearchgate.netplos.org This inhibitory effect was dose-dependent, with higher concentrations leading to a greater reduction in the levels of these pro-inflammatory enzymes. researchgate.net

Similarly, 7,8-epoxy-11-sinulariolide acetate (Esa) was found to down-regulate the protein expression of iNOS and COX-2 in LPS-induced RAW264.7 macrophages. mdpi.com The inhibition of these enzymes is a crucial mechanism for the anti-inflammatory effects of this compound, as iNOS and COX-2 are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.gov

Table 3: Inhibition of Inflammatory Enzymes by this compound Derivatives

| Compound | Cell Line | Enzymes Inhibited | Key Findings | Citations |

|---|---|---|---|---|

| 11-epi-sinulariolide acetate | Murine Macrophages (RAW 264.7) | iNOS, COX-2 | Significantly inhibited the expression of both pro-inflammatory proteins in a dose-dependent manner. | researchgate.netresearchgate.netplos.org |

| 7,8-epoxy-11-sinulariolide acetate (Esa) | RAW264.7 Macrophages | iNOS, COX-2 | Significantly down-regulated the protein expression of these inflammatory enzymes. | mdpi.com |

Reduction of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to inflammation. nih.govfrontiersin.org Preclinical studies have shown that this compound possesses antioxidant properties by reducing ROS levels. mdpi.com In LPS-induced RAW264.7 macrophages, 7,8-epoxy-11-sinulariolide acetate (Esa) was found to reduce the release of ROS. mdpi.com This reduction in ROS is believed to contribute to the anti-inflammatory effects of the compound by mitigating oxidative stress. mdpi.comnih.gov The production of ROS can be induced by inflammatory stimuli like LPS and can, in turn, activate pro-inflammatory signaling pathways. mdpi.commdpi.com Therefore, by reducing ROS levels, this compound can help to break the cycle of inflammation.

Table 4: this compound's Effect on Reactive Oxygen Species (ROS)

| Compound | Cell Line | Effect | Significance | Citations |

|---|---|---|---|---|

| 7,8-epoxy-11-sinulariolide acetate (Esa) | RAW264.7 Macrophages | Reduction of ROS release | Contributes to the anti-inflammatory effects by mitigating oxidative stress. | mdpi.com |

Modulation of Key Signaling Pathways in Inflammatory Models

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in regulating inflammatory responses. mdpi.comfrontiersin.org this compound has been shown to modulate these pathways in various inflammatory models. nih.govresearchgate.netresearchgate.net

In TNF-α-stimulated MH7A cells, this compound inhibited the phosphorylation of p38 and JNK, while the phosphorylation of ERK appeared to be unaffected. nih.gov This suggests a selective inhibitory effect on specific MAPK pathways. The deactivation of the MAPK pathway is a key mechanism for the anti-inflammatory effects of this compound in rheumatoid arthritis models. nih.gov

Furthermore, in hepatocellular carcinoma cells, this compound has been shown to inhibit the phosphorylation of JNK and ERK. mdpi.com The suppression of MAPK signaling pathways is also linked to the anti-metastatic effects of this compound. mdpi.com In LPS-induced RAW264.7 macrophages, 7,8-epoxy-11-sinulariolide acetate (Esa) was found to inhibit the MAPK pathway, contributing to its anti-inflammatory and anti-osteoclastogenesis effects. mdpi.com

Table 5: Modulation of MAPK Pathways by this compound

| Model System | MAPK Pathways Modulated | Findings | Citations |

|---|---|---|---|

| TNF-α-stimulated MH7A cells | p38, JNK | This compound inhibited the phosphorylation of p38 and JNK, contributing to its anti-inflammatory effects. | nih.gov |

| Human Hepatocellular Carcinoma Cells (HA22T) | JNK, ERK | This compound exerted an inhibitory effect on the phosphorylation of JNK and ERK. | mdpi.com |

| LPS-induced RAW264.7 Macrophages | MAPK pathway | 7,8-epoxy-11-sinulariolide acetate (Esa) inhibited the MAPK pathway. | mdpi.com |

| A549 Lung Carcinoma Cells | p38 | This compound inhibits TGFβ-induced IL-6 by suppressing p38 MAPK signaling. | mdpi.com |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has demonstrated significant inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial mediator of inflammatory responses. In studies involving fibroblast-like synoviocytes (FLS) in rheumatoid arthritis models, this compound effectively curbed the activation of NF-κB. nih.gov This inhibition is critical as NF-κB activation is a key step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines. nih.gov The anti-inflammatory action of this compound is achieved by suppressing the MAPK and NF-κB pathways in these cells. nih.gov

Further research has shown that in lipopolysaccharide (LPS)-stimulated dendritic cells (DCs), this compound inhibits the LPS-induced NF-κB pathways. spandidos-publications.comntou.edu.tw This was evidenced by a reduction in the DNA binding activity of the NF-κB p65 subunit in the nucleus of these cells. spandidos-publications.com The compound also demonstrated a dose-dependent inhibition of NF-κB activity in MH7A cells. nih.gov The regulation of the NF-κB pathway is a significant aspect of the immunomodulatory effects of this compound. nih.gov A derivative of this compound, 7,8-epoxy-11-sinulariolide acetate (Esa), has also been found to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anti-osteoclastogenic properties. nih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT Pathways

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway, which is vital for cell growth, survival, and proliferation, is another target of this compound and its derivatives. researchgate.netmdpi.com In studies on a this compound derivative, 7,8-epoxy-11-sinulariolide acetate (Esa), it was observed that the compound inhibited the PI3K pathway, which in turn suppressed inflammation and osteoclastogenesis. nih.gov Specifically, Esa was found to down-regulate the protein expression of iNOS, COX-2, and TNF-α by inhibiting the NF-κB/MAPK/PI3K pathways. nih.gov

Furthermore, 11-epi-sinulariolide acetate, another derivative, was shown to inhibit the PI3K/AKT signaling pathway in oral cancer cells, leading to apoptosis. iiarjournals.org This inhibition resulted in decreased phosphorylation of PI3K and AKT. iiarjournals.org In the context of dendritic cells, this compound has been observed to partially reduce the LPS-induced phosphorylation of AKT. spandidos-publications.com The interaction between PPAR-γ and the PI3K/Akt pathway is also noteworthy, with PPAR-γ agonists being capable of inhibiting the PI3K/Akt pathway. researchgate.net

PPAR-γ Expression Modulation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating inflammation and cell differentiation. mdpi.com A derivative of this compound, 7,8-epoxy-11-sinulariolide acetate (Esa), has been shown to promote the expression of PPAR-γ in the cell nucleus. nih.gov This increased expression of PPAR-γ is potentially linked to the suppression of NF-κB. nih.gov The interaction between PPAR-γ and other signaling pathways is complex; for instance, PPAR-γ can interact with the PTEN-PI3K/AKT pathway and is involved in chemosensitivity in certain cancers. nih.gov PPAR-γ ligands can inhibit myofibroblast differentiation by targeting the PI3K/Akt pathway. plos.org

Attenuation of Osteoclastogenesis

Osteoclastogenesis, the formation of bone-resorbing cells called osteoclasts, is a critical process in bone remodeling. Excessive osteoclast activity can lead to bone diseases. nih.gov this compound and its derivatives have been shown to attenuate this process.

Inhibition of RANKL-Triggered Osteoclast Differentiation

Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts. nih.gov The this compound derivative, 7,8-epoxy-11-sinulariolide acetate (Esa), has been found to significantly inhibit RANKL-triggered osteoclastogenesis in RAW264.7 cells. nih.govresearchgate.net This inhibition was demonstrated through a dose-dependent reduction in the formation of TRAP-positive multinucleated cells, a hallmark of mature osteoclasts. nih.gov The suppressive effects of Esa on osteoclast differentiation are linked to its ability to inhibit the activation of NF-κB and MAPK signaling pathways induced by RANKL. nih.gov

Downregulation of Osteoclast-Specific Markers (NFATC1, MMP-9, CTSK)

The differentiation and function of osteoclasts are characterized by the expression of specific marker proteins. biomolther.org this compound derivative, 7,8-epoxy-11-sinulariolide acetate (Esa), has been shown to suppress the expression of key osteoclast-specific markers. nih.gov Specifically, Esa treatment significantly downregulated the protein expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATC1), Matrix Metallopeptidase-9 (MMP-9), and Cathepsin K (CTSK) in a dose-dependent manner in RANKL-stimulated RAW264.7 cells. nih.gov NFATc1 is a crucial transcription factor that regulates the expression of other osteoclast-related genes. nih.govfrontiersin.org The inhibition of these markers indicates that Esa effectively hinders the maturation and bone-resorbing activity of osteoclasts. nih.gov

Table of Osteoclast-Specific Marker Downregulation by 7,8-epoxy-11-sinulariolide acetate (Esa)

| Marker | Function in Osteoclasts | Effect of Esa Treatment |

| NFATC1 | Key transcription factor for osteoclast differentiation. nih.govfrontiersin.org | Significant downregulation of protein expression. nih.gov |

| MMP-9 | Matrix metalloproteinase involved in bone matrix degradation. frontiersin.org | Significant downregulation of protein and mRNA expression. nih.gov |

| CTSK | Cathepsin K, a key protease in bone resorption. frontiersin.org | Significant downregulation of protein expression. nih.gov |

Immunomodulation through Dendritic Cell Maturation Suppression

Dendritic cells (DCs) are potent antigen-presenting cells that are essential for initiating T-cell mediated immune responses. spandidos-publications.comntou.edu.tw The maturation of DCs is a critical step in this process. spandidos-publications.comntou.edu.tw this compound has been identified as an immunomodulating agent that can suppress the maturation of DCs. spandidos-publications.comntou.edu.twtandfonline.com

In studies using murine bone marrow-derived DCs stimulated with lipopolysaccharide (LPS), this compound markedly reduced the phenotypic and functional maturation of these cells in a concentration-dependent manner. spandidos-publications.comntou.edu.tw This was observed through the decreased expression of co-stimulatory molecules such as CD40, CD80, and CD86, which are crucial for T-cell activation. spandidos-publications.com Furthermore, this compound treatment led to a reduction in the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-12, from activated DCs. spandidos-publications.comntou.edu.tw Consequently, the ability of these DCs to stimulate the proliferation of allogeneic T-cells was diminished. spandidos-publications.com The suppressive effect of this compound on DC maturation is partly mediated through the inhibition of the NF-κB signaling pathway. spandidos-publications.com

Inhibition of Co-stimulatory Molecule Expression (CD40, CD80, CD86)

This compound has been shown to impede the maturation of dendritic cells (DCs), which are crucial antigen-presenting cells in the immune system. spandidos-publications.com The maturation of DCs is characterized by the increased expression of co-stimulatory molecules on their surface, such as CD40, CD80, and CD86. spandidos-publications.com These molecules are essential for the activation of naive T cells. spandidos-publications.com

In preclinical studies involving murine bone marrow-derived dendritic cells, this compound demonstrated a significant, concentration-dependent ability to suppress the lipopolysaccharide (LPS)-induced upregulation of CD40, CD80, and CD86. spandidos-publications.comnih.gov This inhibition of phenotypic maturation suggests that this compound-treated DCs are less capable of initiating a T cell-mediated immune response. spandidos-publications.com The expression levels of these molecules were assessed using flow cytometry, which confirmed that this compound treatment effectively counteracted the maturating effects of LPS stimulation in a dose-dependent fashion. spandidos-publications.com

Table 1: Effect of this compound on Co-stimulatory Molecule Expression in LPS-Stimulated Dendritic Cells

| Co-stimulatory Molecule | Effect of this compound Treatment | Mechanism of Action |

|---|---|---|

| CD40 | Dose-dependent decrease in expression spandidos-publications.com | Inhibition of dendritic cell maturation spandidos-publications.com |

| CD80 | Dose-dependent decrease in expression spandidos-publications.comnih.gov | Inhibition of dendritic cell maturation spandidos-publications.com |

| CD86 | Dose-dependent decrease in expression spandidos-publications.comnih.gov | Inhibition of dendritic cell maturation spandidos-publications.com |

Decreased Allogeneic T Cell Proliferation

A direct functional consequence of the inhibited dendritic cell maturation is a reduced capacity to stimulate T cell proliferation. spandidos-publications.com This was demonstrated in mixed lymphocyte reaction assays where LPS-stimulated DCs, pre-treated with this compound, were co-cultured with allogeneic spleen CD4+ T cells. spandidos-publications.com

The results indicated that DCs treated with LPS alone induced a strong proliferative response in the allogeneic T cells. spandidos-publications.com However, this effect was markedly diminished when the DCs were pre-treated with this compound. spandidos-publications.comnih.gov The reduction in T cell proliferation was observed to be dose-dependent, with significant effects noted in the concentration range of 6.25–25 µg/ml. spandidos-publications.com This finding corroborates the data on co-stimulatory molecule expression, confirming that this compound's interference with DC maturation translates to a functional impairment in their ability to activate T cells. spandidos-publications.comnih.gov

Preclinical in vivo Efficacy in Animal Models (e.g., Collagen-Induced Arthritis in Mice)

The anti-inflammatory potential of this compound has been evaluated in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) mouse model. nih.govresearchgate.netresearchgate.net This model mimics many aspects of human rheumatoid arthritis, including polyarthritis, making it a valuable tool for preclinical efficacy testing. inotiv.com

In studies using the CIA mouse model, treatment with this compound led to significant therapeutic benefits. nih.govnih.gov Mice that received this compound exhibited markedly reduced joint swelling and lower clinical arthritis scores compared to untreated control groups. nih.govresearchgate.net

Histological examinations of the ankle joints provided further evidence of efficacy. nih.gov this compound-treated mice showed significant reductions in key pathological features of arthritis, including synovial hyperplasia, infiltration of inflammatory cells, and cartilage damage. nih.govresearchgate.netnih.gov Furthermore, the expression of pro-inflammatory cytokines within the hind paw tissues of the treated mice was also significantly decreased. nih.govresearchgate.net These in vivo findings highlight this compound's potential to mitigate the clinical and pathological symptoms of inflammatory arthritis. nih.govnih.gov

Table 2: Summary of this compound's Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter Assessed | Observed Outcome in this compound-Treated Mice | Source Citation(s) |

|---|---|---|

| Clinical Arthritis Score | Significantly lower than control groups | nih.govresearchgate.net |

| Joint Swelling | Significantly reduced | nih.govresearchgate.net |

| Synovial Hyperplasia | Significantly reduced upon histological examination | nih.govresearchgate.netnih.gov |

| Inflammatory Cell Infiltration | Significantly reduced upon histological examination | nih.govresearchgate.netnih.gov |

| Cartilage Damage | Significantly reduced upon histological examination | nih.govresearchgate.netnih.gov |

| Pro-inflammatory Cytokines | Significantly decreased expression in hind paw tissue | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Sinulariolide and Its Derivatives

Identification of Pharmacophoric Features for Biological Activities

A pharmacophore represents the specific arrangement of molecular features necessary for a compound to interact with a biological target and elicit a response. researchgate.netresearchgate.net For sinulariolide and related cembranoid diterpenes, several key structural motifs have been identified as crucial for their bioactivity.

The α-methylene-γ-lactone moiety is a consistently highlighted pharmacophoric feature, believed to be a primary site of interaction responsible for the biological effects of this compound. researchgate.net This functional group is a recurring feature in many bioactive natural products and is often associated with their ability to act as Michael acceptors, enabling them to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

| Pharmacophoric Feature | Associated Biological Activity | Reference |

| α-Methylene-γ-lactone | Antimicrobial, Cytotoxic | researchgate.net |

| 11-OAc group | Anti-inflammatory | mdpi.comresearchgate.net |

| Cembranoid Skeleton | General Bioactivity | mdpi.com |

Impact of Functional Group Modifications on Biological Effects

Modifications to the functional groups of the this compound scaffold have provided significant insights into its SAR. These chemical alterations have been shown to either enhance, diminish, or alter the biological profile of the parent compound.

A critical finding is that the saturation of the α-methylene-γ-lactone system through hydrogenation leads to a decrease in bioactivity. This observation reinforces the importance of the exocyclic double bond in the lactone ring for the compound's biological effects. Similarly, the epoxidation of the double bond at the C-7 and C-8 positions has been reported to diminish the biological activity of this compound derivatives. The formation of an ether linkage between C-8 and C-11 has also been shown to result in a reduction of its biological effects.